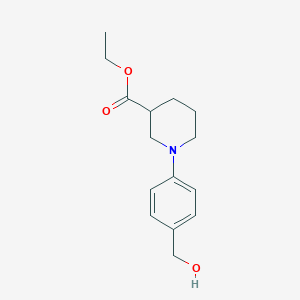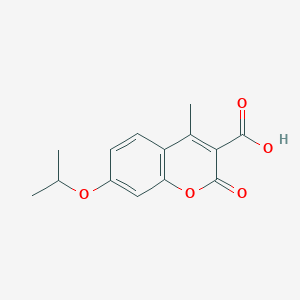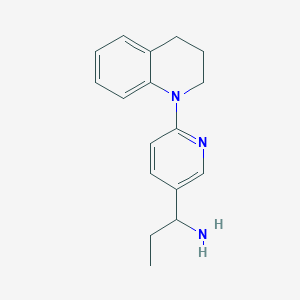![molecular formula C18H20O2 B15065371 (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indeno[1,2-c]pyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]pyran derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hexylidene derivatives: Compounds with similar alkylidene groups, which influence their reactivity and applications.
Uniqueness
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one stands out due to its specific structural configuration, which imparts unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one |
InChI |
InChI=1S/C18H20O2/c1-2-3-4-5-8-14-13-9-6-7-10-15(13)17-16(14)11-12-20-18(17)19/h6-10H,2-5,11-12H2,1H3/b14-8+ |
InChI Key |
QAMLNXSSTYTNSP-RIYZIHGNSA-N |
Isomeric SMILES |
CCCCC/C=C\1/C2=C(C3=CC=CC=C31)C(=O)OCC2 |
Canonical SMILES |
CCCCCC=C1C2=C(C3=CC=CC=C31)C(=O)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)







